molecular formula C13H21N3O2 B3037903 N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine CAS No. 66382-22-7

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine

Cat. No.: B3037903
CAS No.: 66382-22-7
M. Wt: 251.32 g/mol
InChI Key: DKAAQXSIAFALQW-UHFFFAOYSA-N
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Description

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine is an organic compound with a complex structure It is characterized by the presence of an ethylpropyl group attached to the nitrogen atom, along with two methyl groups and a nitro group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine typically involves multiple steps. One common method includes the nitration of 4,5-dimethyl-1,2-benzenediamine followed by the introduction of the ethylpropyl group through alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methyl and ethylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine include:

  • N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine
  • 4,5-Dimethyl-2-nitroaniline
  • 3,4-Dimethyl-2,6-dinitroaniline

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the ethylpropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,5-dimethyl-3-nitro-2-N-pentan-3-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-5-10(6-2)15-12-11(14)7-8(3)9(4)13(12)16(17)18/h7,10,15H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAAQXSIAFALQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028583
Record name 4,5-Dimethyl-3-nitro-2-N-pentan-3-ylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine (100 g.) is dissolved in 2500 ml. of ethanol and a solution of sodium sulfide nonahydrate (240 g.) and sodium bicarbonate (84 g.) in 500 ml. of water is added at 25°-42° C. The mixture is heated to 65° C. and held at 60°-65° C. for 3 hours. The mixture is then poured into water and extracted 3 times with 1 liter portion of ether. The ether extracts are combined and dried over magnesium sulfate. Removal of the drying agent and solvent leaves a dark solid which is recrystallized 3 times from hexane and then 3 times from hexane-ethanol. The product (35.0 g.), an orange solid, has m.p. 80°-82° C. Analysis Calcd. for C13H21N3O2 : C, 62.12; H, 8.41; N, 16.71. Found: C, 62.41; H, 8.33; N, 16.47.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
Reactant of Route 2
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N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
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N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
Reactant of Route 4
N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
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N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine
Reactant of Route 6
N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine

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